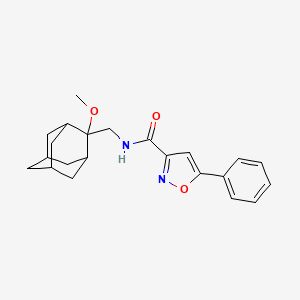

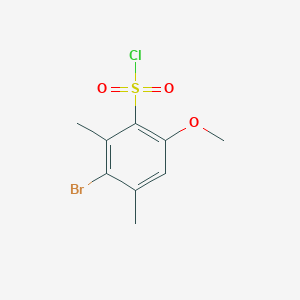

![molecular formula C14H9Cl3O2 B2478366 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde CAS No. 590376-27-5](/img/structure/B2478366.png)

5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde is a chemical compound with the formula C₁₄H₉Cl₃O₂ . It is used in proteomics research .

Molecular Structure Analysis

The molecular formula of 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde is C₁₄H₉Cl₃O₂ . The molecular weight is 315.58 .Physical And Chemical Properties Analysis

The molecular formula of 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde is C₁₄H₉Cl₃O₂ . The molecular weight is 315.58 .Aplicaciones Científicas De Investigación

Catalytic Oxidation and Synthesis

The preparation, characterization, and application of catalysts for the oxidation of benzyl alcohol to benzaldehyde have been extensively studied. For instance, the utilization of sulfated Ti-SBA-15 catalysts showed a threefold increase in oxidative property after treatment, enhancing benzyl alcohol conversion significantly without affecting benzaldehyde selectivity, which is crucial for applications in cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceutical industries (Rajesh Sharma, K. Soni, & A. Dalai, 2012).

Environmental Impact Studies

Research into the determination of chlorinated benzaldehydes and acetophenones in pulp bleaching effluents by gas chromatography has led to the identification of chloro derivatives of various compounds in the filtrates from bleaching of kraft pulps. This is significant for understanding and mitigating the environmental impact of pulp and paper industry effluents (T. J. Smith, R. H. Wearne, & A. Wallis, 1993).

Material Science and Engineering

In material science, the synthesis and characterization of materials such as nanoporous gold for eco-friendly selective oxidation of primary alcohols, like benzyl alcohol, to corresponding aldehydes using molecular oxygen as the green oxidant have been explored. Such materials offer solvent-free, continuous systems that provide high-quality benzaldehyde without the need for catalyst separation, which is beneficial for the cosmetics and flavoring industries (Dongqing Han, Tingting Xu, Ji-xin Su, Xiaohong Xu, & Yi Ding, 2010).

Pharmaceutical and Medical Applications

The synthesis and antibacterial activities of certain compounds obtained through the reaction with benzaldehydes have been investigated for their potential in treating bacterial infections. This research contributes to the development of new pharmaceutical compounds with potential antibacterial properties (T. Xin, J. Ding, & X. P. Zhang, 1993).

Propiedades

IUPAC Name |

5-chloro-2-[(2,6-dichlorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O2/c15-10-4-5-14(9(6-10)7-18)19-8-11-12(16)2-1-3-13(11)17/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARFMPRSMRRMIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Cl)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{[3-methyl-7-(1-methyl-2-oxopropyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate](/img/structure/B2478283.png)

![N-[3-(2-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B2478286.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea](/img/structure/B2478291.png)

![2-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2478292.png)

![2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2478295.png)

![(3,3-Difluorocyclobutyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2478298.png)

![2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2478304.png)

![6'-chloro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2478305.png)